1,2-Dichloroperfluorocyclopentane
Description
1,2-Dichloroperfluorocyclopentane is a hypothetical or less-documented fluorinated cyclopentane derivative. The term "perfluoro" implies full substitution of hydrogen atoms with fluorine, but discrepancies exist between nomenclature and actual fluorine coverage in cyclopentane/cyclopentene derivatives. For instance, 1,2-Dichlorohexafluorocyclopentene-1 (C₅Cl₂F₆) contains six fluorine atoms and two chlorine atoms on a cyclopentene backbone, suggesting partial fluorination .
Properties
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4,5,5-octafluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8/c6-1(8)2(7,9)4(12,13)5(14,15)3(1,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLBZUMYNNRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroperfluorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of perfluorocyclopentane. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroperfluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form perfluorocyclopentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorocyclopentanone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of perfluorocyclopentane.
Oxidation: Formation of perfluorocyclopentanone.
Scientific Research Applications
1,2-Dichloroperfluorocyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the manufacturing of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dichloroperfluorocyclopentane involves its interaction with specific molecular targets. The compound’s stability and resistance to degradation make it an excellent candidate for studying long-term effects on biological systems. It primarily interacts with cellular membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table compares key features of 1,2-Dichloroperfluorocyclopentane with analogous compounds:
Reactivity and Stability
- 1,2-Dichlorohexafluorocyclopentene-1 : The presence of a double bond (cyclopentene) and electron-withdrawing fluorine atoms likely enhances electrophilic reactivity, making it suitable for use in fluoropolymer synthesis or as a solvent .
- Octachlorocyclopentene: High chlorine content increases density and toxicity; may act as a precursor in organochlorine synthesis but poses environmental risks .
Toxicity and Environmental Impact
- 1,2-Dichloroethane: Well-documented hepatotoxic and carcinogenic effects; regulated under international safety guidelines .
- Octachlorocyclopentene : Likely persistent in the environment due to high chlorine content, analogous to polychlorinated biphenyls (PCBs) .
Biological Activity
1,2-Dichloroperfluorocyclopentane is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring fully substituted with fluorine and chlorine atoms. Its molecular formula is , which contributes to its distinct physical and chemical properties, including high thermal stability and resistance to degradation.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential effects on human health and environmental impact. Key areas of focus include:
- Toxicity : Studies have indicated that exposure to perfluorinated compounds (PFCs), including this compound, may lead to adverse health effects. Research suggests that these compounds can disrupt endocrine function and may be linked to developmental and reproductive toxicity in animal models .
- Environmental Impact : The persistence of PFCs in the environment raises concerns about their accumulation in biological systems. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to potential risks for wildlife and humans through the food chain .
Case Studies
- Endocrine Disruption : A study conducted on the effects of various PFCs, including this compound, demonstrated significant endocrine-disrupting properties. The research highlighted alterations in hormone levels in exposed animal models, suggesting potential implications for human health .
- Developmental Toxicity : Another investigation focused on the developmental effects of PFC exposure during gestation in rodents. Results indicated that maternal exposure to this compound resulted in increased fetal mortality and developmental delays, emphasizing the need for further research on its reproductive toxicity .
Research Findings
Recent studies have provided insights into the mechanisms by which this compound exerts its biological effects:
- Mechanism of Action : Research indicates that this compound may interfere with normal cellular signaling pathways, particularly those involved in hormone regulation. This disruption can lead to altered gene expression and subsequent physiological changes .
- Comparative Toxicity : A comparative study of various fluorinated compounds found that this compound exhibited higher toxicity levels than some other PFCs, raising concerns about its safety profile .
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 1,2-Dichloroperfluorocyclopentane in synthetic samples?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) can identify fluorinated and chlorinated positions, while gas chromatography-mass spectrometry (GC-MS) verifies purity. X-ray crystallography may resolve stereochemical ambiguities, though the compound’s volatility may necessitate low-temperature crystallization. Cross-referencing with databases like Pharos Project for perfluorinated compounds (PFCs) ensures alignment with known spectral profiles .
Q. What stereoisomerism considerations apply to this compound?
- Methodological Answer : Unlike non-fluorinated analogs (e.g., 1,2-dichlorocyclopentane), perfluorination reduces conformational flexibility due to fluorine’s electronegativity and steric effects. For 1,2-dichlorocyclopentane, three stereoisomers (two enantiomers and one meso compound) are possible . However, in the perfluorinated derivative, restricted rotation may stabilize specific conformers, altering isomer counts. Computational modeling (e.g., DFT) and variable-temperature NMR can assess dynamic stereochemistry .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use chemical goggles and gloves rated for chlorinated/fluorinated compounds (e.g., PVC or nitrile gloves with ≥240-minute breakthrough time per EN 374 standards). Work in a fume hood to mitigate inhalation risks. Avoid contact lenses; if used, establish protocols for emergency removal. Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Reference Apollo Scientific’s guidelines for PFC handling .
Q. What synthetic routes are viable for producing this compound?
- Methodological Answer : Direct fluorination of dichlorocyclopentane using fluorine gas or electrophilic fluorinating agents (e.g., XeF₂) is a potential route. Alternatively, electrochemical methods (similar to 1,2-dichloroethane production via ethylene chlorination ) could be adapted, with optimization via mass transport and reaction kinetics models . Post-synthesis, fractional distillation under inert atmospheres ensures isolation of the target compound.
Advanced Research Questions
Q. What mechanistic insights govern catalytic pathways in the halogenation of perfluorinated cyclopentane derivatives?
- Methodological Answer : Chlorination likely follows a hetero-homogeneous mechanism, as seen in ethylene-to-1,2-dichloroethane reactions . For this compound, FeCl₃ or AlCl₃ catalysts may promote Cl⁻ insertion into fluorinated rings. Surface intermediates (e.g., metal-chloride complexes) and solvent effects (e.g., polarity) should be studied via in-situ Raman spectroscopy and kinetic isotope effects (KIE) analysis.
Q. How can computational models predict the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to estimate stability under UV/ozone exposure. Molecular dynamics simulations assess interactions with atmospheric hydroxyl radicals. Compare degradation half-lives with EPA PFC databases . Experimental validation via gas-phase FTIR monitors byproducts like HF or Cl₂.
Q. What strategies optimize electrochemical synthesis of this compound at scale?
- Methodological Answer : Adapt engineering models from 1,2-dichloroethane electrolysis . Variables include electrode material (e.g., Pt vs. graphite), current density, and electrolyte composition (NaCl/FeCl₃). Use computational fluid dynamics (CFD) to model mass transport in flow reactors. Economic analyses via successive quadratic programming identify cost-sensitive parameters (e.g., energy consumption vs. yield).
Q. How can researchers integrate heterogeneous data sources for meta-analyses of perfluorinated compounds?
- Methodological Answer : Platforms like OpenResearch enable cross-referencing experimental data with bibliometric trends (e.g., citation networks). Semantic annotation tools link physicochemical properties (e.g., logP, vapor pressure) to environmental impact studies. Machine learning classifiers prioritize understudied degradation pathways or toxicological endpoints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
